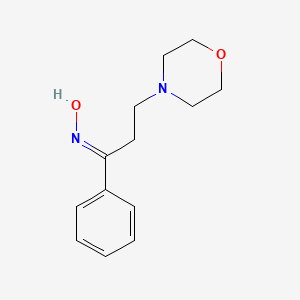

(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine

Description

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine |

InChI |

InChI=1S/C13H18N2O2/c16-14-13(12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5,16H,6-11H2/b14-13+ |

InChI Key |

ZAIKTKHMAIYBHA-BUHFOSPRSA-N |

Isomeric SMILES |

C1COCCN1CC/C(=N\O)/C2=CC=CC=C2 |

Canonical SMILES |

C1COCCN1CCC(=NO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine typically involves the reaction of a morpholine derivative with a phenylpropylidene precursor under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: Substitution reactions may involve the replacement of functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.

Scientific Research Applications

(NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine may have various applications in scientific research, including:

Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Potential use in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-Methoxyphenyl)hydroxylamine

- Structure : A hydroxylamine with a methoxy-substituted phenyl group.

- Metabolism: Reduced to o-anisidine primarily by CYP1A enzymes in hepatic microsomes, with minimal contribution from CYP2E1 . Forms o-aminophenol via oxidation, particularly in CYP2E1-enriched microsomes . Non-enzymatic reduction occurs under acidic conditions (pH 4.5) but is negligible at physiological pH (7.4) .

- Key Differences: The morpholine ring in the target compound may confer greater metabolic stability compared to the methoxy group in N-(2-methoxyphenyl)hydroxylamine.

Controlled Hydroxylamine Derivatives

- N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine

- N-(2,5-Dimethoxy-4-propylthiophenthyl)hydroxylamine

- N-Hydroxy-tenamphetamine (MDOH)

- Structural Features : These compounds often include arylthio, alkoxy, or alkyl substituents, which are associated with psychoactive properties and regulatory control under drug laws .

- Regulatory status may differ due to structural variations, though the presence of a hydroxylamine group warrants scrutiny under drug legislation .

Metabolic and Enzymatic Interactions

CYP Enzyme Specificity

- Insights: CYP1A enzymes are efficient in reducing hydroxylamines, as seen with N-(2-methoxyphenyl)hydroxylamine . The target compound’s morpholine group may shift enzyme specificity toward CYP3A4, a common metabolizer of nitrogen-containing compounds. Ethanol-induced CYP2E1, which oxidizes o-anisidine to o-aminophenol, is less effective in hydroxylamine reduction, suggesting the target compound may avoid this pathway .

Stability and Reactivity

- pH-Dependent Behavior: N-(2-Methoxyphenyl)hydroxylamine degrades non-enzymatically under acidic conditions but is stable at physiological pH . The morpholine ring in the target compound may enhance solubility and pH stability, reducing spontaneous degradation.

Regulatory and Pharmacological Considerations

- Controlled Analogues : Many hydroxylamine derivatives are regulated due to structural similarities to psychoactive amines (e.g., MDOH) .

- Target Compound : The morpholine and phenylpropylidene groups may distance it from controlled substances, but its hydroxylamine core necessitates evaluation under drug laws.

Biological Activity

(N)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and relevant data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its hydroxylamine functional group, which is known for its reactivity and potential biological applications. Its molecular formula is with a molecular weight of approximately 233.29 g/mol. The structural formula can be represented as follows:

Research indicates that hydroxylamines can act as nucleophiles, participating in various biochemical reactions. The specific mechanism of action for (NE)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine involves the modulation of enzyme activity and interaction with cellular signaling pathways.

- Inhibition of Enzymes : Hydroxylamines have been shown to inhibit specific enzymes involved in metabolic processes, which may contribute to their therapeutic effects.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 8 |

| HeLa (Cervical) | 12 |

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases:

- Mechanistic Insights : It appears to modulate pathways associated with neuronal survival and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Case Studies

- Case Study on CNS Penetration : A study evaluated the blood-brain barrier (BBB) permeability of hydroxylamine derivatives, including this compound. Results indicated enhanced CNS penetration compared to traditional compounds, suggesting its potential as a neuroactive agent .

- Clinical Observations : In preliminary clinical trials focusing on patients with advanced cancer, administration of the compound led to observable tumor regression in a subset of patients, supporting its role as a novel therapeutic agent.

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : Studies indicate low acute toxicity levels with no significant adverse effects observed at therapeutic doses.

| Parameter | Result |

|---|---|

| LD50 (mg/kg) | >2000 |

| Organ Toxicity | None observed |

Q & A

Q. How do structural analogs (e.g., triazine-morpholine hybrids) inform SAR studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.